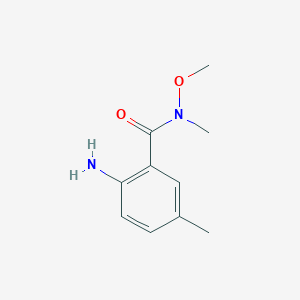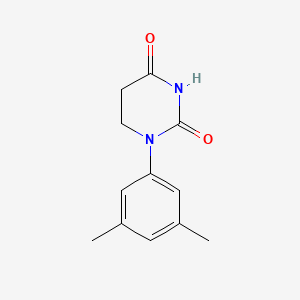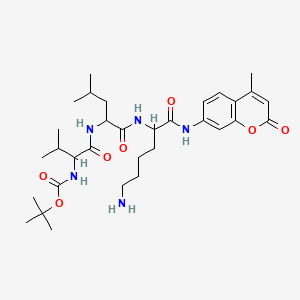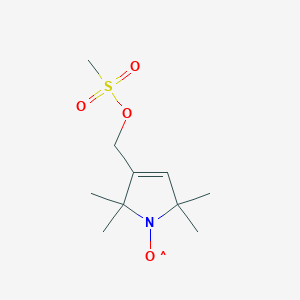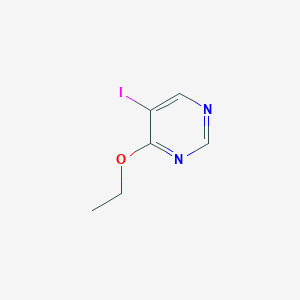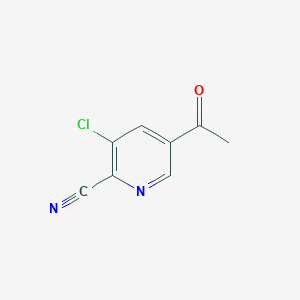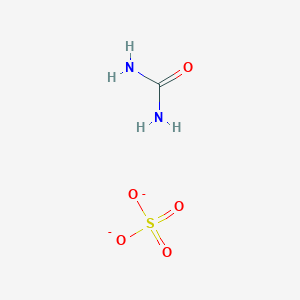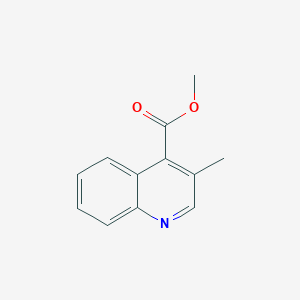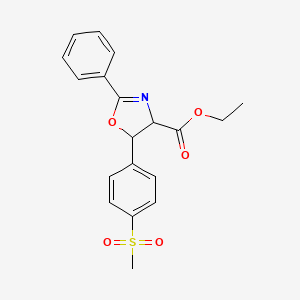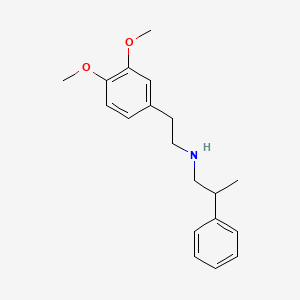
(R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring, and a phenylpropan-1-amine moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3,4-Dimethoxyphenethyl bromide: This can be achieved by reacting 3,4-dimethoxyphenethyl alcohol with hydrobromic acid.
Formation of the intermediate: The bromide is then reacted with phenylpropan-1-amine under basic conditions to form the desired amine.
Resolution of enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(p-Hydroxyphenyl)-2-(3,4-dimethoxyphenethyl)aminoethanol: Known for its positive inotropic effects on the heart.
3,4-Dimethoxyphenethyl bromide: A precursor in the synthesis of various phenethylamine derivatives.
Uniqueness
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and phenylpropan-1-amine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C19H25NO2 |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(17-7-5-4-6-8-17)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h4-10,13,15,20H,11-12,14H2,1-3H3 |
InChI-Schlüssel |
QBPDTUOJPLQZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
